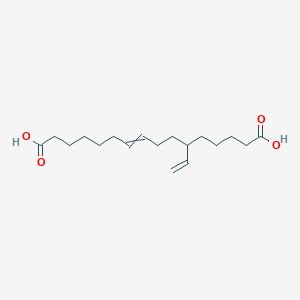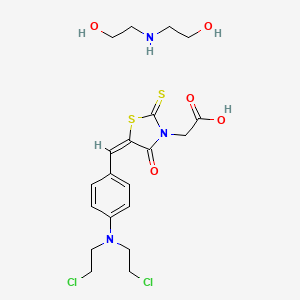
11-Ethenylhexadec-7-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Ethenylhexadec-7-enedioic acid is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of a long hydrocarbon chain with a double bond and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-ethenylhexadec-7-enedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkenes and dicarboxylic acids.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, the use of palladium catalysts in a Heck reaction can be employed to introduce the ethenyl group into the hydrocarbon chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Ethenylhexadec-7-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated dicarboxylic acid.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated dicarboxylic acids.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11-Ethenylhexadec-7-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of lipid metabolism and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 11-ethenylhexadec-7-enedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in lipid metabolism, influencing their activity and function.
Pathways: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Hexadecenedioic Acid: Similar in structure but lacks the ethenyl group.
Octadecenedioic Acid: Has a longer hydrocarbon chain but similar functional groups.
Eigenschaften
CAS-Nummer |
96745-68-5 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
11-ethenylhexadec-7-enedioic acid |
InChI |
InChI=1S/C18H30O4/c1-2-16(13-10-11-15-18(21)22)12-8-6-4-3-5-7-9-14-17(19)20/h2,4,6,16H,1,3,5,7-15H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
MJTHSDJJSNCUQD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCCC(=O)O)CCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)




![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)

![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)


phosphaniumolate](/img/structure/B14336888.png)
